N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
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Overview
Description
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring, a pyridazinone moiety, and a benzyl group, contributes to its wide range of chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Synthesis of the Pyridazinone Moiety: The pyridazinone ring is usually formed by the reaction of hydrazine derivatives with diketones or keto acids.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the pyridazinone moiety, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the pyridazinone moiety can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological activities. Studies have indicated that thiadiazole derivatives possess antimicrobial, antifungal, and anticancer properties . The presence of the pyridazinone moiety further enhances its biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its diverse reactivity also makes it valuable in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide involves interactions with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The pyridazinone moiety may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions further contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(substituted benzylidene)-5-(substituted phenyl)-1,3,4-thiadiazol-2-amine: These compounds share the thiadiazole core but differ in the substituents attached to the benzylidene and phenyl groups.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound includes a sulfonamide group, which imparts different biological activities compared to the pyridazinone moiety.
Uniqueness
N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide is unique due to the combination of the thiadiazole and pyridazinone rings, along with the benzyl and methylsulfanyl groups. This unique structure provides a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19N5O2S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C22H19N5O2S2/c1-30-17-9-7-16(8-10-17)18-11-12-21(29)27(26-18)14-19(28)23-22-25-24-20(31-22)13-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,23,25,28) |
InChI Key |
HOUBMOHRPPWXMW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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